molecular formula C12H9ClFNO B1319688 3-Chloro-2-(3-fluorophenoxy)aniline CAS No. 937604-57-4

3-Chloro-2-(3-fluorophenoxy)aniline

Cat. No.: B1319688
CAS No.: 937604-57-4
M. Wt: 237.66 g/mol
InChI Key: MZZRTUWQMILEDU-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C12H9ClFNO and a molecular weight of 237.66 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom at the 3rd position and a fluorophenoxy group at the 2nd position . The fluorophenoxy group itself consists of a benzene ring with a fluorine atom at the 3rd position .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.331±0.06 g/cm3 and a predicted boiling point of 305.7±42.0 °C .

Scientific Research Applications

Practical Synthesis and Applications

3-Chloro-2-(3-fluorophenoxy)aniline and its derivatives have been studied extensively for practical synthesis and applications. A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a related compound, was developed, highlighting the robustness of the process and its suitability for industrial production due to cheap and readily available starting materials and a lesser waste burden (Zhang Qingwen, 2011). Similarly, the synthesis of 2-chloro-4-aminophenol, a precursor to 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, showcased the high yield and quality of the product with minimal environmental pollution (Wen Zi-qiang, 2007).

Photochemical Behavior and Photolysis

The photochemical behavior of halogenoanilines, which are structurally similar to this compound, has been investigated to understand the formation of various photoproducts. In aqueous solutions, compounds like 2-chloroaniline produce photoproducts through heterolytic mechanisms, and their photolysis can lead to the formation of aniline and other significant products (K. Othmen & P. Boule, 2000). The mechanism of photolysis of halogenoanilines in solvents like methanol was studied, showing the formation of various intermediates, indicating the complex nature of the photochemical reactions involved (K. Othmen, P. Boule, & C. Richard, 1999).

Vibrational Analysis and Nonlinear Optical Properties

Vibrational analysis and nonlinear optical properties of certain derivatives of this compound have been studied, demonstrating their potential for use in optical materials and devices. The study on 4-chloro-3-(trifluoromethyl)aniline and similar compounds provided insights into their structure and vibrational spectra, and theoretical computations helped in understanding their molecular electrostatic potential and other thermodynamic functions (B. Revathi et al., 2017). Additionally, the linear and nonlinear optical properties of compounds like 3‑chloro 4-fluoro aniline were explored, showcasing their potential for optical limiting applications and highlighting their remarkable third-order nonlinearity (Merin K George et al., 2021).

Safety and Hazards

The safety data sheet for anilines suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. They can also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly to the respiratory system .

Properties

IUPAC Name

3-chloro-2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-5-2-6-11(15)12(10)16-9-4-1-3-8(14)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRTUWQMILEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279456
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-57-4
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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